molecular formula C14H23N5O3S B2510982 N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1797815-13-4

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2510982
CAS No.: 1797815-13-4
M. Wt: 341.43
InChI Key: QSMJAQBEZXDRLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C14H23N5O3S and its molecular weight is 341.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Non-aqueous Capillary Electrophoresis

The application of non-aqueous capillary electrophoresis for the separation of imatinib mesylate and related substances demonstrates a promising quality control method for pharmaceuticals. This method achieved baseline separation using a buffer of Tris and methanesulfonic acid in methanol, showing effectiveness, simplicity, and affordability for pharmaceutical quality control (Ye et al., 2012).

Anti-angiogenic and DNA Cleavage Activities

Research into novel derivatives of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide shows significant anti-angiogenic and DNA cleavage activities. These properties suggest potential for anticancer therapies by inhibiting the formation of blood vessels in vivo and affecting DNA integrity in cancer cells (Kambappa et al., 2017).

Antioxidant Potential for Age-Related Diseases

Compounds with free radical scavenger groups based on the pyrimidine scaffold exhibit potential for treating age-related diseases such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD). These antioxidants have shown promise in vitro for protecting cells against oxidative stress-induced cell viability decrease and glutathione levels (Jin et al., 2010).

Antimicrobial and Antitubercular Activities

The synthesis of pyrimidine-azetidinone analogues and their evaluation for antimicrobial and antitubercular activities highlight the potential use of these compounds in developing new antibacterial and antituberculosis drugs. These compounds demonstrated significant activity against various bacterial and fungal strains, and against mycobacterium tuberculosis, offering insights for future drug design and synthesis (Chandrashekaraiah et al., 2014).

Histone Deacetylase Inhibition

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) represents a class of isotype-selective histone deacetylase (HDAC) inhibitors, demonstrating potential as anticancer drugs through the inhibition of HDACs 1-3 and 11. This compound has shown efficacy in blocking cancer cell proliferation, inducing histone acetylation, and promoting cell-cycle arrest and apoptosis, marking it as a promising candidate for cancer therapy (Zhou et al., 2008).

Properties

IUPAC Name

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O3S/c1-18(2)14-15-7-4-12(17-14)10-16-13(20)11-5-8-19(9-6-11)23(3,21)22/h4,7,11H,5-6,8-10H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMJAQBEZXDRLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)CNC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.